2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
Description
2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate (CAS: 1393477-05-8) is a bicyclic ester with a nitrogen atom at the bridgehead position (7-aza) and methyl ester groups at positions 2 and 2. Its molecular formula is C₁₀H₁₅NO₄ (MW: 213.23 g/mol), and it exists as an oil at room temperature . The compound is a mixture of diastereomers due to the stereochemical complexity of the bicyclo[2.2.1]heptane framework, complicating its purification . It is primarily utilized in organic synthesis and pharmaceutical research, though its safety data remain undocumented .
Properties
IUPAC Name |
dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-14-9(12)7-5-3-4-6(11-5)8(7)10(13)15-2/h5-8,11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVPBIOZQSLXMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC(C1C(=O)OC)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate typically involves complex organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The process may include steps such as purification and crystallization to achieve the required quality standards for commercial use .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of 7-azabicyclo[2.2.1]heptane, including 2,3-dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate, exhibit significant antitumor activity. For instance, imide and methylimide derivatives of related compounds have shown growth inhibition against cancer cell lines such as KB cells . This suggests that the compound may serve as a lead structure for developing new anticancer agents.
Smoking Cessation
Another promising application of this compound lies in its potential use for promoting smoking cessation. Compounds derived from 7-azabicyclo[2.2.1]heptane have been investigated for their ability to modulate nicotine receptors, which could aid in reducing nicotine dependence and withdrawal symptoms . This application highlights the compound's relevance in addressing public health challenges associated with smoking.
Multicomponent Reactions
The unique structure of 7-azabicyclo[2.2.1]heptanes allows for their use as building blocks in multicomponent reactions, such as the Ugi reaction. This reaction can yield polyfunctionalized compounds that are valuable in drug development and materials science . The ability to introduce complex substituents onto the nitrogen atom of the bicyclic structure enhances its utility in synthesizing novel pharmacophores.
Case Studies
| Study Focus | Findings | Relevance |
|---|---|---|
| Antitumor Activity | Derivatives showed significant growth inhibition against KB cells | Potential for new cancer therapies |
| Smoking Cessation | Modulation of nicotine receptors | Public health implications |
| Multicomponent Reactions | Efficient synthesis of polyfunctionalized compounds | Drug development and materials science |
Mechanism of Action
The mechanism of action of 2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Bicyclic Core
7-Aza vs. 7-Oxa Analogs
- 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylates (e.g., Endothal, CAS: 145-73-3): The 7-oxa analog replaces nitrogen with oxygen, altering electronic properties. In polymer science, 7-oxa derivatives like HPN-68 improve polypropylene’s crystallinity and mechanical strength (e.g., +15°C in crystallization temperature at 0.2 phr concentration) .
Diaza vs. Aza Derivatives
- Diethyl 2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate (CAS: 18860-71-4):
- Contains two nitrogen atoms at positions 2 and 3, increasing steric hindrance and reactivity. Synthesized via hydrogenation of diene precursors (95–97% yield) .
- Brominated derivatives (e.g., dimethyl exo-anti-7-dibromo-2,3-diazabicyclo compound) exhibit regiospecific halogenation, forming stable crystalline solids (mp: 107–108°C) .
- Key difference : The diaza framework supports diverse electrophilic additions, whereas the 7-aza compound’s single nitrogen directs reactivity to specific positions (e.g., position 6 in sulfenylation/selenenylation) .
Ester Group Variations
Industrial and Pharmaceutical Relevance
- Pharmaceuticals : 7-Aza bicyclic esters are intermediates in chiral synthesis (e.g., enantioselective desymmetrization of mesoalkenes using rhodium catalysts) .
- Safety Profile : Endothal (7-oxa dicarboxylic acid) is used clinically as an antitumor agent (disodium salt, CAS: 13114-29-9) , while the 7-aza compound’s toxicity data are unavailable .
Biological Activity
2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate (commonly referred to as DMAB) is a bicyclic compound with significant potential in pharmacological applications, particularly in the modulation of cholinergic systems. This compound's structural characteristics contribute to its biological activity, making it a subject of interest in medicinal chemistry.
- Chemical Formula: C10H15NO4
- Molecular Weight: 213.23 g/mol
- IUPAC Name: Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
- PubChem CID: 13166887
| Property | Value |
|---|---|
| Appearance | Oil |
| Storage Temperature | Room Temperature |
| InChI Key | HLVPBIOZQSLXMN-UHFFFAOYSA-N |
DMAB acts primarily as a cholinergic receptor ligand , influencing neurotransmission by modulating the activity of acetylcholine receptors. The compound's structure allows it to mimic acetylcholine, leading to potential therapeutic effects in various neurological conditions.
Cholinergic Effects
Research indicates that DMAB derivatives exhibit significant cholinergic activity, which can be beneficial in treating disorders such as Alzheimer's disease and other cognitive impairments. These compounds have been shown to enhance memory and learning capabilities in animal models by increasing synaptic transmission within cholinergic pathways .
Case Studies and Research Findings
- Cognitive Enhancement in Animal Models : A study demonstrated that administration of DMAB led to improved cognitive function in rodents, as measured by performance in maze tests and memory retention tasks. The results highlighted the compound's potential as a cognitive enhancer through cholinergic modulation .
- Neuroprotective Properties : Another investigation focused on the neuroprotective effects of DMAB against neurotoxic agents. The findings suggested that DMAB could mitigate neuronal damage induced by oxidative stress, thus offering protective benefits in neurodegenerative diseases .
- Pharmacokinetics : Studies on the pharmacokinetics of DMAB revealed favorable absorption and distribution characteristics, with high gastrointestinal absorption rates noted during trials . This suggests that DMAB could be effectively administered orally.
Safety and Toxicology
While specific safety data for DMAB is limited, compounds within the azabicyclo family generally exhibit low toxicity profiles when administered at therapeutic doses. Ongoing research is necessary to fully elucidate the safety margins and potential side effects associated with long-term use.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2,3-dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate?
- Methodology : The compound is typically synthesized via catalytic hydrogenation of its unsaturated precursor. For example:
- Hydrogenation of diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate using 10% Pd/C under 15 psi H₂ in ether yields the saturated bicyclic product after recrystallization (methanol, 95–97% yield) .
- Alternative routes involve esterification of the dicarboxylic acid derivative with methanol under acidic conditions (e.g., H₂SO₄ at 90°C for 24 hours) .
- Key Variables : Catalyst loading (5–10% Pd/C), hydrogen pressure (12–60 psi), and solvent choice (ether or ethanol) critically influence reaction efficiency.
Q. How is this compound characterized structurally?
- Analytical Techniques :
- NMR Spectroscopy : Distinct signals for methyl ester groups (e.g., triplet at δ 1.37 ppm for -CH₂CH₃), bridgehead protons (singlet at δ 6.00 ppm for -C(N)H-O), and bicyclic framework protons (multiplet at δ 1.70–2.70 ppm) .
- IR Spectroscopy : Ester carbonyl stretches at ~1725 cm⁻¹ .
- HRMS : Accurate mass analysis (e.g., [M+H]⁺ at m/z 447.3081) confirms molecular formula .
Q. What catalytic systems are effective for functionalizing this bicyclic scaffold?
- Catalysts :
- Pd/C : Used for hydrogenation of unsaturated precursors .
- Rhodium complexes : Enable enantioselective desymmetrization of meso-alkenes in advanced derivatization (e.g., Walphos ligands for asymmetric synthesis) .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis?
- Methodology :
- Chiral Ligands : Use of enantiopure ligands (e.g., (R,R)-Walphos) in Rh-catalyzed reactions to achieve >90% enantiomeric excess in desymmetrization .
- Solvent Effects : Polar aprotic solvents (e.g., THF/water mixtures) enhance stereoselectivity by stabilizing transition states .
- Validation : Chiral HPLC or optical rotation measurements confirm stereochemical purity.
Q. What are the decomposition pathways of this compound under basic or oxidative conditions?
- Base-Induced Decomposition :
- Treatment with aqueous KOH in methanol cleaves ester groups, yielding bicyclic amines (e.g., compound 13, mp 139.5–140.5°C) via saponification and subsequent decarboxylation .
- Oxidative Cleavage :
- KMnO₄/CuSO₄·5H₂O or OsO₄/NaIO₄/2,6-lutidine systems fragment the bicyclic core into dicarbonyl derivatives (e.g., dimethyl 3,8-dioxatricyclo[3.2.1.0²,⁴]oct-6-ene-6,7-dicarboxylate) .
Q. How can catalytic hydrogenation conditions be optimized for higher yields?
- Experimental Design :
- Pressure Optimization : Higher H₂ pressure (30–60 psi) reduces reaction time but may require safety protocols .
- Catalyst Recycling : Pd/C can be reused after filtration, but activity decreases after 3 cycles due to sulfur poisoning .
- Troubleshooting : Low yields often stem from incomplete hydrogen uptake; monitor via pressure drop or gas chromatography.
Q. How do researchers resolve contradictions in reported spectral data for derivatives?
- Case Study : Discrepancies in NMR shifts for bridgehead protons (δ 6.00 ppm vs. δ 5.14 ppm) arise from substituent effects (e.g., benzyl vs. ethyl esters).
- Resolution : Cross-validate with 2D NMR (COSY, HSQC) and computational modeling (DFT) to assign signals accurately .
Q. What methodologies differentiate between exo and endo isomers in esterification reactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
